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Compound of Interest

Compound Name: 2,5-Dimethoxypyrimidin-4-amine

Cat. No.: B1331116

The 2,5-dimethoxypyrimidin-4-amine scaffold is a key building block in the development of
targeted therapeutic agents, particularly in the realm of oncology. Its utility has been highlighted
in the synthesis of potent inhibitors of the ERK/MAPK signaling pathway, a critical mediator of
cell proliferation and survival. This guide provides a comparative analysis of derivatives based
on this scaffold, summarizing their structure-activity relationships (SAR), experimental
protocols, and the biological context of their intended targets.

Structure-Activity Relationship (SAR) Analysis

While extensive, publicly available SAR studies on a broad series of 2,5-dimethoxypyrimidin-
4-amine derivatives are limited, analysis of existing research, including patent literature,
reveals key insights into their biological activity. The primary therapeutic application identified
for derivatives of this scaffold is the inhibition of protein kinases, specifically Extracellular
signal-Regulated Kinases 1 and 2 (ERK1/2).

The 2,5-dimethoxypyrimidin-4-amine core typically serves as a hinge-binding motif, a
common feature in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring are
believed to form hydrogen bonds with the backbone amide residues of the kinase hinge region,
anchoring the inhibitor in the ATP-binding pocket.

Key SAR observations include:
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e The 4-amino group: This group is crucial for the biological activity of these derivatives. It
often serves as a linker to other aromatic or heteroaromatic moieties that occupy different
regions of the ATP-binding site. Modifications at this position are a primary focus for
modulating potency and selectivity.

e The 2- and 5-methoxy groups: The methoxy groups at the 2 and 5 positions of the pyrimidine
ring are important for optimizing the electronic properties and conformational rigidity of the
scaffold. They can also contribute to favorable interactions within the kinase active site.

o Substitutions on linked moieties: The nature of the chemical groups attached to the 4-amino
linker significantly influences the inhibitory activity. These groups extend into other pockets of
the kinase, and their size, lipophilicity, and hydrogen bonding potential are critical
determinants of potency and selectivity. For instance, in the context of ERK inhibitors, these
moieties are designed to interact with specific amino acid residues unique to the ERK kinase
family.

Comparative Data of 2,5-Dimethoxypyrimidin-4-
amine Derivatives

The following table summarizes key derivatives of 2,5-dimethoxypyrimidin-4-amine and their
intended biological application as described in the patent literature. Due to the nature of the
source, specific quantitative activity data (e.g., IC50 values) are not provided; however, the
intended target is noted.

Derivative Structure (Core

L Intended Biological Target  Reference
Scaffold Highlighted)

N-(2-((2-((2,5-
dimethoxypyrimidin-4-

) o ERK1/2 Kinase [1][2]
yl)amino)-5-fluoropyridin-4-
yl)amino)phenyl)acrylamide
N-(5-chloro-2-((2-((2,5-
dimethoxypyrimidin-4- )
ERK1/2 Kinase [1][2]

yl)amino)-5-fluoropyridin-4-

yl)amino)phenyl)acrylamide
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Experimental Protocols

General Synthesis of 2,5-Dimethoxypyrimidin-4-amine
Derivatives (e.g., ERK Inhibitors)

This protocol is a representative example for the synthesis of N-aryl-2,5-dimethoxypyrimidin-
4-amine derivatives.

Materials:

4-chloro-2,5-dimethoxypyrimidine

Substituted aniline (e.g., 4-amino-N-(2-aminophenyl)benzamide)

Palladium catalyst (e.g., Pd2(dba)3)

Ligand (e.g., Xantphos)

Base (e.g., Cs2CO0O3)

Solvent (e.g., 1,4-dioxane)

Inert atmosphere (Nitrogen or Argon)

Procedure:

o To a reaction vessel, add 4-chloro-2,5-dimethoxypyrimidine (1 equivalent), the substituted
aniline (1.1 equivalents), palladium catalyst (0.05 equivalents), ligand (0.1 equivalents), and
base (2 equivalents).

o Evacuate and backfill the vessel with an inert gas (e.g., nitrogen) three times.

e Add degassed solvent (e.g., 1,4-dioxane) to the mixture.

e Heat the reaction mixture to a specified temperature (e.g., 100 °C) and stir for a designated
time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

e Upon completion, cool the reaction mixture to room temperature.
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» Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water
and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by column chromatography on silica gel using an appropriate eluent
system (e.g., hexane/ethyl acetate gradient) to yield the desired derivative.

In Vitro ERK2 Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized
compounds against ERK2 kinase.

Materials:

e Recombinant human ERK2 enzyme

e Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgClI2, 0.5 mM EGTA, 0.01% Brij-35)
e ATP

e Substrate (e.g., Myelin Basic Protein, MBP)

e Test compounds (dissolved in DMSO)

o Radiolabeled ATP ([y-32P]ATP or [y-3P]ATP)

o 96-well plates

» Phosphocellulose paper and wash buffer (e.g., 0.75% phosphoric acid)
 Scintillation counter

Procedure:

e Prepare a reaction mixture containing kinase buffer, the substrate (e.g., MBP), and
recombinant ERK2 enzyme in a 96-well plate.
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e Add the test compounds at various concentrations (typically in a serial dilution) to the wells.
Include a positive control (known ERK2 inhibitor) and a negative control (DMSO vehicle).

e Pre-incubate the plate at a specific temperature (e.g., 30 °C) for a short period (e.g., 10-15
minutes).

« Initiate the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled ATP to
each well.

 Incubate the plate at the reaction temperature for a defined time (e.g., 30-60 minutes).

o Stop the reaction by spotting a portion of the reaction mixture from each well onto
phosphocellulose paper.

e Wash the phosphocellulose paper multiple times with the wash buffer to remove
unincorporated radiolabeled ATP.

» Dry the paper and measure the incorporated radioactivity using a scintillation counter.

o Calculate the percentage of kinase inhibition for each compound concentration relative to the
control.

o Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity
by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor
concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations
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Caption: The ERK/MAPK signaling cascade and the point of inhibition by 2,5-
dimethoxypyrimidin-4-amine derivatives.
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Caption: A generalized workflow for the synthesis and evaluation of 2,5-dimethoxypyrimidin-

4-amine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Structure-Activity Relationship of 2,5-
Dimethoxypyrimidin-4-amine Derivatives: A Comparative Guide]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b1331116#structure-
activity-relationship-sar-of-2-5-dimethoxypyrimidin-4-amine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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